molecular formula C18H13Cl2N3O4 B11559041 N-({N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

N-({N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

Cat. No.: B11559041
M. Wt: 406.2 g/mol
InChI Key: QNFXRHIJHDLKGN-LSFURLLWSA-N
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Description

N-({N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound that features a furan ring substituted with a dichlorophenyl group and a hydrazinecarbonyl moiety

Preparation Methods

The synthesis of N-({N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Introduction of the dichlorophenyl group: This step involves the substitution of hydrogen atoms on the furan ring with dichlorophenyl groups using electrophilic aromatic substitution reactions.

    Formation of the hydrazinecarbonyl moiety: This involves the reaction of hydrazine with a carbonyl compound to form the hydrazinecarbonyl group.

    Coupling reactions: The final step involves coupling the furan ring with the hydrazinecarbonyl moiety through condensation reactions under controlled conditions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-({N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the furan ring or the hydrazinecarbonyl moiety are replaced with other groups.

    Condensation: The compound can participate in condensation reactions with other carbonyl compounds, forming larger, more complex molecules.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

N-({N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules, which can be used in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating cellular signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

N-({N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide can be compared with other furan derivatives, such as:

    Furan-2-carboxamide: Lacks the dichlorophenyl and hydrazinecarbonyl groups, resulting in different chemical and biological properties.

    2,5-Dichlorophenyl furan:

    Hydrazinecarbonyl furan: Lacks the dichlorophenyl group, leading to different interactions with biological targets.

The uniqueness of N-({N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide lies in its combination of these functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C18H13Cl2N3O4

Molecular Weight

406.2 g/mol

IUPAC Name

N-[2-[(2E)-2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C18H13Cl2N3O4/c19-11-3-5-14(20)13(8-11)15-6-4-12(27-15)9-22-23-17(24)10-21-18(25)16-2-1-7-26-16/h1-9H,10H2,(H,21,25)(H,23,24)/b22-9+

InChI Key

QNFXRHIJHDLKGN-LSFURLLWSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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